Carbamoylmethyl 2,3,6-trichlorobenzoate
Description
Carbamoylmethyl 2,3,6-trichlorobenzoate is a synthetic organic compound derived from 2,3,6-trichlorobenzoic acid (2,3,6-TBA), where the carboxylic acid group is esterified with a carbamoylmethyl moiety.
Properties
Molecular Formula |
C9H6Cl3NO3 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C9H6Cl3NO3/c10-4-1-2-5(11)8(12)7(4)9(15)16-3-6(13)14/h1-2H,3H2,(H2,13,14) |
InChI Key |
IXFCFKVGHPCFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)OCC(=O)N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of 2,3,6-Trichlorobenzoic Acid (Parent Compound):
- Molecular Formula : C₇H₃Cl₃O₂
- Molecular Weight : 224.45 g/mol
- Boiling Point : 324.5°C at 760 mmHg
- CAS Registry Number : 50-31-7 (acid form)
- Use : Primarily as a herbicide precursor or active ingredient in salts (e.g., potassium 2,3,6-trichlorobenzoate, CAS 4559-30-2) .
The carbamoylmethyl ester variant introduces a carbamate functional group, which may alter solubility, stability, and biological activity compared to its acid or salt forms.
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 2,3,6-Trichlorobenzoate Derivatives and Analogous Compounds
*Estimated based on structural similarity.
Structural and Functional Differences
Ionic vs. Covalent Derivatives: Salts (Potassium/Sodium): Ionic nature enhances water solubility, making them suitable for foliar herbicide applications .
Functional Group Impact: Carbamoylmethyl Group: Introduces a carbamate moiety, which is associated with fungicidal or insecticidal activity in compounds like benomyl . This group may confer dual herbicidal and antifungal properties to this compound. Chlorination Pattern: 2,3,6-Trichlorobenzoates differ from 2,4,5-trichlorophenoxy derivatives (e.g., 2,4,5-T) in substitution position, reducing phytotoxicity risks while maintaining herbicidal efficacy .
Physicochemical Properties :
- Boiling Points : The parent acid (324.5°C) has a higher boiling point than its ester derivatives due to strong hydrogen bonding. Methyl esters typically exhibit lower boiling points (~200–250°C).
- Solubility : Potassium salts are highly water-soluble (>500 g/L), whereas methyl esters are lipid-soluble, favoring organic solvent formulations .
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